molecular formula C11H7N5O6 B5190812 N-[(6-hydroxy-2,4-dioxo-1H-pyrimidin-5-yl)imino]-4-nitrobenzamide

N-[(6-hydroxy-2,4-dioxo-1H-pyrimidin-5-yl)imino]-4-nitrobenzamide

Cat. No.: B5190812
M. Wt: 305.20 g/mol
InChI Key: IFRCIFRLEDLWGD-UHFFFAOYSA-N
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Description

N-[(6-hydroxy-2,4-dioxo-1H-pyrimidin-5-yl)imino]-4-nitrobenzamide is a complex organic compound that features a pyrimidine ring fused with a benzamide moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(6-hydroxy-2,4-dioxo-1H-pyrimidin-5-yl)imino]-4-nitrobenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving urea and malonic acid derivatives under acidic conditions.

    Nitration of Benzamide: The benzamide moiety is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the para position.

    Coupling Reaction: The pyrimidine derivative is then coupled with the nitrated benzamide through an imine formation reaction, typically using a dehydrating agent like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[(6-hydroxy-2,4-dioxo-1H-pyrimidin-5-yl)imino]-4-nitrobenzamide undergoes several types of chemical reactions:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

    Substitution: The hydroxyl group on the pyrimidine ring can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: H2 gas with Pd/C catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of alkylated or acylated pyrimidine derivatives.

Scientific Research Applications

N-[(6-hydroxy-2,4-dioxo-1H-pyrimidin-5-yl)imino]-4-nitrobenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of DNA repair enzymes.

    Medicine: Investigated for its potential anticancer properties due to its ability to interfere with DNA repair mechanisms.

    Industry: Utilized in the development of novel pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[(6-hydroxy-2,4-dioxo-1H-pyrimidin-5-yl)imino]-4-nitrobenzamide involves its interaction with specific molecular targets:

    DNA Repair Enzymes: The compound inhibits enzymes involved in DNA repair, such as poly(ADP-ribose) polymerase (PARP), leading to the accumulation of DNA damage and cell death in cancer cells.

    Molecular Pathways: It interferes with the base excision repair (BER) pathway, which is crucial for repairing single-strand breaks in DNA.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(6-hydroxy-2,4-dioxo-1H-pyrimidin-5-yl)imino]-4-nitrobenzamide is unique due to its specific structure that allows it to effectively inhibit DNA repair enzymes, making it a potent candidate for anticancer therapy.

Properties

IUPAC Name

N-[(6-hydroxy-2,4-dioxo-1H-pyrimidin-5-yl)imino]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7N5O6/c17-8(5-1-3-6(4-2-5)16(21)22)15-14-7-9(18)12-11(20)13-10(7)19/h1-4H,(H3,12,13,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFRCIFRLEDLWGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)N=NC2=C(NC(=O)NC2=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7N5O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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